PDE7-IN-4

Descripción

Overview of Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold is a foundational structure in the development of therapeutic agents. Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities.

The history of quinazolines, the parent compounds of quinazolinones, dates back to the late 19th century. Quinazoline (B50416) itself is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. The introduction of a carbonyl group into the quinazoline ring system gives rise to quinazolinones, which have since become a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities. Over 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified, underscoring the significance of this chemical class in nature and pharmaceutical science.

The stability of the quinazolinone ring system and the relative ease of its synthesis have contributed to the continuous interest from researchers. The first synthesis of a quinazolinone derivative was reported in 1869. Since then, numerous synthetic methods have been developed, allowing for the creation of extensive libraries of quinazolinone derivatives for biological screening.

The therapeutic relevance of quinazolinone derivatives is vast and well-documented. These compounds have been investigated and developed for a multitude of medicinal applications. The diverse pharmacological activities associated with the quinazolinone scaffold include:

Antimicrobial Activity: Many quinazolinone derivatives have demonstrated potent activity against a range of bacteria and fungi. researchgate.netuobaghdad.edu.iqijarsct.co.in

Anti-inflammatory Activity: The quinazolinone nucleus is a key component in several compounds exhibiting significant anti-inflammatory properties. chemmethod.comfabad.org.triosrjournals.orgresearchgate.netrasayanjournal.co.in

Anticancer Activity: A number of clinically approved anticancer drugs are based on the quinazoline scaffold. These drugs often function by inhibiting specific enzymes, such as tyrosine kinases, which are crucial for cancer cell growth and proliferation.

Anticonvulsant Activity: Research has shown that certain quinazolinone derivatives possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy. researchgate.net

Antioxidant Activity: The ability of some quinazolinone derivatives to scavenge free radicals has led to their investigation as antioxidant agents. chemmethod.comrasayanjournal.co.inmdpi.commdpi.com

The following table provides a summary of the diverse therapeutic applications of the quinazolinone scaffold.

| Therapeutic Area | Examples of Investigated Activities |

| Infectious Diseases | Antibacterial, Antifungal |

| Inflammation | Inhibition of inflammatory mediators |

| Oncology | Tyrosine kinase inhibition, Antitumor effects |

| Neurology | Anticonvulsant |

| Oxidative Stress | Free radical scavenging |

Specific Focus on 2-Mercapto-3-phenyl-3H-quinazolin-4-one within the Quinazolinone Class

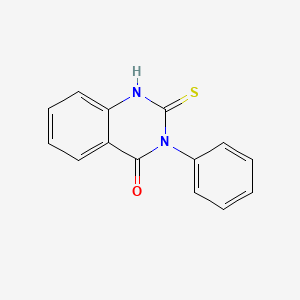

Within the extensive family of quinazolinones, 2-Mercapto-3-phenyl-3H-quinazolin-4-one serves as a key intermediate and a pharmacologically active molecule in its own right. Its structure features the fundamental 4(3H)-quinazolinone core, with a mercapto group (-SH) at the 2-position and a phenyl group attached to the nitrogen at the 3-position.

The presence of the mercapto group is particularly significant as it provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of S-substituted derivatives. nih.govnih.gov This has made 2-Mercapto-3-phenyl-3H-quinazolin-4-one a valuable building block in the design and synthesis of novel therapeutic agents.

The synthesis of 2-Mercapto-3-phenyl-3H-quinazolin-4-one can be achieved through various methods, a common one being the reaction of anthranilic acid with phenyl isothiocyanate or phenyl thiourea. researchgate.netchemmethod.com Green synthesis approaches, utilizing environmentally friendly solvents and conditions, have also been developed for its preparation. researchgate.net

Research into the biological activities of 2-Mercapto-3-phenyl-3H-quinazolin-4-one and its derivatives has revealed a range of promising therapeutic properties. Studies have demonstrated its potential as an antimicrobial and anti-inflammatory agent. researchgate.netchemmethod.com Furthermore, its derivatives have been investigated for their efficacy as anticonvulsants and for their ability to inhibit specific enzymes involved in disease processes. researchgate.netnih.gov

The following table highlights some of the reported biological activities of 2-Mercapto-3-phenyl-3H-quinazolin-4-one and its derivatives.

| Biological Activity | Research Findings |

| Antimicrobial | Thioester derivatives of 2-Mercapto-3-phenyl-3H-quinazolin-4-one have shown good activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net |

| Anti-inflammatory | In-vitro studies have demonstrated the anti-inflammatory potential of 2-Mercapto-3-phenyl-3H-quinazolin-4-one. chemmethod.com |

| Antioxidant | The parent compound has shown moderate hydroxyl radical scavenging activity. chemmethod.com |

| Enzyme Inhibition | Derivatives have been synthesized and evaluated as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOYNYLYMPGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172057 | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18741-24-7 | |

| Record name | 2-Mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18741-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3-phenyl-2-thioxoquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to 2-Mercapto-3-phenyl-3H-quinazolin-4-one

The principal and most widely employed method for synthesizing the 2-Mercapto-3-phenyl-3H-quinazolin-4-one core involves the condensation reaction between anthranilic acid and an appropriate isothiocyanate. mdpi.combu.edu.eg

The reaction of anthranilic acid with phenyl isothiocyanate is a robust method for constructing the 2-mercapto-3-phenyl-quinazolin-4-one structure. nih.govchemmethod.com This condensation reaction is typically facilitated by a base in a suitable organic solvent under reflux. mdpi.comchemmethod.com The mechanism involves an initial nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system.

Reaction of Anthranilic Acid with Phenyl Isothiocyanate

Use of Triethylamine (B128534) and Absolute Ethanol (B145695)

A common protocol for this synthesis involves the use of triethylamine as a basic catalyst in absolute ethanol. mdpi.comnih.gov In a typical procedure, anthranilic acid and phenyl isothiocyanate are mixed in absolute ethanol, to which triethylamine is added. mdpi.com Triethylamine serves to deprotonate the carboxylic acid group of anthranilic acid, facilitating the subsequent cyclization step. nih.gov The use of absolute ethanol as a solvent is critical to prevent unwanted side reactions that could occur in the presence of water.

Reflux Conditions and Yield Optimization

The reaction is generally carried out under reflux conditions, with reaction times typically ranging from 2 to 4 hours. mdpi.comnih.gov Optimization of the reaction conditions is key to achieving high yields. A model reaction between anthranilic acid and phenyl isothiocyanate conducted at 80°C for one to two hours resulted in a product yield of 63%. researchgate.net The choice of solvent, base, reaction temperature, and duration are all critical parameters that influence the efficiency of the synthesis. nih.govresearchgate.net

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Absolute Ethanol | Triethylamine | Reflux | 3 | Good | mdpi.com |

| Choline chloride:urea (1:2) DES | None (Solvent acts as catalyst) | 80 | 1-2 | 63 | researchgate.net |

| Methanol (B129727) | Sodium Carbonate | Reflux | 6 | Not specified | chemmethod.com |

Role of Sodium Carbonate and Methanol

An alternative synthetic approach utilizes sodium carbonate as the base and methanol as the solvent. chemmethod.com In this method, anthranilic acid and sodium carbonate are dissolved in methanol, followed by the dropwise addition of phenyl isothiocyanate. The mixture is then refluxed for approximately 6 hours. After the reaction, the solution is acidified, typically with dilute HCl, to precipitate the product. chemmethod.com The sodium carbonate facilitates the reaction by acting as a base, similar to triethylamine in the previously described method.

Derivatization Strategies at the 2-Mercapto Position (S-alkylation)

The sulfur atom at the 2-position of the quinazolinone ring is a versatile handle for further chemical modification. S-alkylation, the reaction with electrophilic alkyl or acyl halides, is a primary strategy for introducing a wide range of functional groups, leading to the synthesis of diverse thioether derivatives. mdpi.comijarsct.co.innih.gov This functionalization is often performed to explore the structure-activity relationships of quinazolinone-based compounds.

The S-alkylation of 2-mercapto-3-phenyl-3H-quinazolin-4-one is readily achieved by reacting it with various halo-acyl or halo-alkyl compounds in the presence of a base. mdpi.comijarsct.co.in Common alkylating agents include ethyl chloroacetate (B1199739), ethyl bromoacetate (B1195939), phenacyl bromide, and other substituted halo-organic reagents. mdpi.comchemmethod.comijarsct.co.innih.govsapub.org The reaction typically proceeds by first forming the thiolate anion of the mercapto group using a base like potassium carbonate, potassium hydroxide (B78521), or sodium ethoxide. mdpi.comchemmethod.comresearchgate.net This nucleophilic thiolate then attacks the electrophilic carbon of the halo-acyl or halo-alkyl reagent, resulting in the formation of a new carbon-sulfur bond. mdpi.comresearchgate.net The choice of solvent can vary, with dimethylformamide (DMF), ethanol, and acetone (B3395972) being commonly used. mdpi.comchemmethod.comnih.gov

For instance, the reaction of 2-mercapto-3-phenyl-3H-quinazolin-4-one with ethyl chloroacetate in absolute ethanol using potassium hydroxide as a base, followed by refluxing for 8 hours, yields the corresponding S-alkylated ester, ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate. chemmethod.comsapub.org Similarly, reacting the parent compound with phenacyl bromide in the presence of a base leads to the formation of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one. ijarsct.co.in

| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Anhydrous Potassium Carbonate | DMF | Stirred at room temp for 7 h | Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | mdpi.com |

| Ethyl chloroacetate | Potassium Hydroxide | Absolute Ethanol | Reflux for 8 h | Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | chemmethod.comsapub.org |

| Phenacyl bromide | Not specified | β-cyclodextrin/water | Stirred at 36 °C for 12 h | 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one | ijarsct.co.in |

| Substituted phenacyl bromides | Potassium Carbonate | Acetone | Stirred at room temp | Substituted 2-((2-oxo-2-phenylethyl)thio) derivatives | nih.gov |

| Ethyl bromide, Allyl bromide | Potassium Carbonate | Dioxane | Stirred at 25 °C for 2-4 h | Corresponding S-alkylated derivatives | nih.gov |

Reaction with Halo-acyl/Halo-alkyl Groups

Formation of Thioethers

The sulfur atom of the mercapto group in 2-Mercapto-3-phenyl-3H-quinazolin-4-one serves as a nucleophilic center, readily reacting with various halo-organic reagents to form thioethers. This S-alkylation is a common strategy to introduce diverse functional groups onto the quinazolinone core. The reaction typically proceeds under basic conditions, where a base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then displaces a halide from an alkyl or aryl halide.

For instance, the arylation of the thiol group has been achieved using various aryl halides in the presence of potassium carbonate in refluxing dry acetone, yielding 2-(benzylsulfanyl)-3-aryl-3H-quinazolin-4-one derivatives. mdpi.com Similarly, reactions with halo-acyl or halo-alkyl groups in a β-cyclodextrin/water medium also produce the corresponding thioethers. ijarsct.co.in This general approach allows for the synthesis of a broad spectrum of S-substituted quinazolinone derivatives.

Alkylation with Ethyl Bromoacetate

A frequently employed synthetic transformation is the S-alkylation of 2-Mercapto-3-phenyl-3H-quinazolin-4-one with ethyl bromoacetate or ethyl chloroacetate. This reaction yields Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, a key intermediate for further derivatization, such as the synthesis of hydrazides. nih.govsapub.org The reaction is typically carried out in a polar aprotic solvent like acetone or ethanol, in the presence of a weak base such as potassium carbonate, which facilitates the formation of the thiolate anion. nih.govtandfonline.com In an alkaline medium, 2-Mercapto-3-phenyl-3H-quinazolin-4-one exists in its thiolate form, which readily reacts with the electrophilic carbon of the ethyl haloacetate. nih.gov

| Reactants | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl Chloroacetate | Alkaline Medium | - | - | nih.gov |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl Chloroacetate | Ethanol/Fused Sodium Acetate | Reflux | 70% | sapub.org |

| 2-Mercapto-3-phenyl(or benzyl)quinazolin-4(3H)-one, Ethyl Bromoacetate | Acetone/K₂CO₃ | Reflux, 5-6 h | 48-97% | tandfonline.com |

Reaction with Chloro Acetyl Chloride

The reaction of 2-Mercapto-3-phenyl-3H-quinazolin-4-one with chloroacetyl chloride introduces a reactive chloroacetyl moiety onto the sulfur atom. This transformation is typically conducted in a solvent like dry dimethylformamide (DMF) with a base such as potassium hydroxide. researchgate.net The resulting intermediate, 2-((2-chloroacetyl)thio)-3-phenylquinazolin-4(3H)-one, is a valuable synthon for building more complex heterocyclic systems. For example, it can be further reacted with nucleophiles like substituted 2-aminobenzothiazoles to create new derivatives. researchgate.netnih.gov

| Reactants | Solvent/Base | Conditions | Reference |

|---|---|---|---|

| 2-Mercapto-3-phenyl-4(3H)quinazolinone, Chloroacetyl Chloride | DMF/KOH | - | researchgate.net |

| 2-(substituted)quinazolin-4(3H)-one, Chloroacetyl Chloride | DMF | Reflux, 3 h | nih.gov |

Condensation with 4-Amino Phenacyl Bromide

Condensation of 2-Mercapto-3-phenyl-3H-quinazolin-4-one with α-haloketones, such as 4-amino phenacyl bromide, provides a direct route to introduce a phenacylthio group bearing an amino functionality. This reaction is generally performed by refluxing the reactants in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). tsijournals.com The product, 2-(2-(4-aminophenyl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one, contains a primary amino group that can be readily converted into other functional groups, for instance, through the formation of Schiff bases. tsijournals.com

| Reactants | Solvent/Base | Conditions | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one, 4-Amino Phenacyl Bromide | DMF/K₂CO₃ | Reflux on water bath, 3-3.5 h | 62% | 212-214 | tsijournals.com |

Reaction with 2-chloro-N-substituted Amide

The reaction of 2-Mercapto-3-phenyl-3H-quinazolin-4-one with various 2-chloro-N-substituted amides offers a straightforward method for synthesizing a series of amide-containing thioether derivatives. nih.govnih.gov This S-alkylation reaction is typically carried out in a solvent like acetone at room temperature, with potassium carbonate serving as the base. nih.gov This method allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a library of compounds with diverse structural features. nih.gov

| Reactants | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide, 2-chloro-N-substituted amide | Acetone/K₂CO₃ | Room Temperature | 90-96% | nih.gov |

| 2-Mercapto-3-phenylquinazolinone, 2-Chloro-N-(substituted)acetamide | - | - | - | nih.gov |

Formation of Hydrazide Derivatives from Esters

The ester functionality in Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate serves as a versatile handle for further chemical modifications. One of the most significant transformations is its conversion to the corresponding acetohydrazide derivative through hydrazinolysis. sapub.org This reaction involves treating the ester with hydrazine (B178648) hydrate, typically in an alcohol solvent like ethanol. sapub.orgscienceandtechnology.com.vnvjst.vn The resulting 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is a crucial building block for synthesizing numerous heterocyclic compounds, including Schiff bases, pyrazoles, and oxadiazoles. sapub.org

| Starting Ester | Reagent | Solvent | Conditions | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | Hydrazine Hydrate | Ethanol | Stirring, 10 h | 65% | 180-183 | sapub.org |

| Ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate | Hydrazine Hydrate 80% | Ethanol | Reflux, 6 h | - | - | vjst.vn |

Incorporation of Schiff Bases and Subsequent Cycloaddition Reactions

The hydrazide derivatives obtained from the esters are valuable precursors for the synthesis of Schiff bases. These are typically formed through the condensation reaction between the primary amino group of the hydrazide and the carbonyl group of an aldehyde or ketone. sapub.org For example, 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide readily condenses with various aromatic aldehydes in refluxing dioxane to yield the corresponding N'-Arylidene acetohydrazides (Schiff bases). sapub.org

Similarly, the amino group on the phenacylthio moiety, as seen in 2-(2-(4-aminophenyl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one, can also be condensed with aromatic aldehydes to afford Schiff bases. tsijournals.com

These Schiff bases, containing a C=N imine bond, are susceptible to cycloaddition reactions, allowing for the construction of new heterocyclic rings. A notable example is the cyclocondensation of Schiff bases with thioglycolic acid. This reaction leads to the formation of thiazolidin-4-one derivatives, incorporating a five-membered sulfur-containing heterocycle into the molecular structure. tsijournals.com

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | Aromatic Aldehydes | Condensation | N'-Arylidene-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazide | sapub.org |

| 2-(2-(4-aminophenyl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one | Aromatic Aldehydes | Condensation | 2-(2-(4-(substituted benzylideneamino)phenyl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one | tsijournals.com |

| 2-(2-(4-(substituted benzylideneamino)phenyl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one | Thioglycolic Acid | Cyclocondensation | 3-(4-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetyl)phenyl)-2-substitutedphenylthiazolidin-4-one | tsijournals.com |

Derivatization Strategies at the N3-Phenyl Ring

The exploration of para-substituents on the N3-phenyl ring of the quinazolinone scaffold has been a key area of research to modulate the biological activity of these compounds. The introduction of various functional groups at the para-position can significantly influence the pharmacological properties. For example, in a series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, the nature of the substituent on a phenyl ring attached to the sulfur at the C2 position was shown to impact inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, the introduction of a 4-methyl group on the phenyl ring of one compound led to an increase in hCA IX inhibitory activity. nih.gov

Similarly, for compounds designed as kinase inhibitors, substitutions on the N3-phenyl ring are crucial. The presence of halogenated phenyl substituents (bromo, chloro, and fluoro) has been shown to have a more significant effect on antibacterial activity compared to non-halogenated substituents like nitro groups. nih.gov

The electronic profile of substituents on the N3-phenyl ring plays a critical role in the biological activity of quinazolinone derivatives. researchgate.net The data from antibacterial studies have indicated that substituents with different electronic properties, whether electron-donating or electron-withdrawing, can significantly influence the antibacterial profile of the compounds. nih.gov For instance, compounds with methoxy (B1213986) and methyl-substituted rings, which are electron-donating groups, were found to be more active antibacterial agents compared to those with other electron-donating or withdrawing groups. nih.gov

In the context of anticancer activity, a series of 3-substituted phenyl quinazolinone derivatives with different electronic profiles at position 3 were designed and evaluated. researchgate.net The variation in the electronic nature of these substituents was found to directly impact their anti-proliferative potential against various cancer cell lines. researchgate.net

The following table provides examples of how different substituents on the N3-phenyl ring can influence the biological activity of quinazolin-4(3H)-ones.

| Substituent at N3-Phenyl Ring | Electron Profile | Observed Impact on Biological Activity |

| Methoxy | Electron-donating | Increased antibacterial activity nih.gov |

| Methyl | Electron-donating | Increased antibacterial activity nih.gov |

| Halogens (Cl, Br, F) | Electron-withdrawing | Significant effect on antibacterial activity nih.gov |

| Varied substituents | Varied | Influences anti-proliferative activity against cancer cells researchgate.net |

Green Chemistry Approaches in Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of quinazolinone derivatives to develop more environmentally friendly and efficient methods. ijarsct.co.inresearchgate.netijarsct.co.in One such approach involves the use of β-cyclodextrin as a phase transfer catalyst in an aqueous medium. ijarsct.co.inresearchgate.netijarsct.co.in This method offers an expedient, mild, and highly efficient route for the synthesis of 2-mercapto substituted quinazolin-4(3H)-one derivatives. ijarsct.co.inresearchgate.netijarsct.co.in

The synthesis is typically carried out by dissolving β-cyclodextrin in water with heating to obtain a clear solution. ijarsct.co.in The 2-mercapto-3-phenyl substituted quinazolin-4-one and a halo-acyl or halo-alkyl compound are then added to this solution. ijarsct.co.in The reaction mixture is stirred for a period, and upon completion, the β-cyclodextrin can be filtered off, and the product extracted with an organic solvent like ethyl acetate. ijarsct.co.in This method avoids the use of volatile and toxic organic solvents as the primary reaction medium, aligning with the principles of green chemistry. ijarsct.co.inresearchgate.netijarsct.co.in The use of β-cyclodextrin facilitates the reaction between the water-insoluble organic reactants in the aqueous phase. ijarsct.co.inresearchgate.netijarsct.co.in

Pharmacological and Biological Activities

Anticancer and Antitumor Activities

The 2-mercapto-3-phenyl-3H-quinazolin-4-one scaffold and its derivatives have emerged as a significant class of compounds in oncology research, demonstrating notable anticancer and antitumor properties. These compounds have been the subject of extensive investigation, revealing their potential to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Derivatives of 2-mercapto-3-phenyl-3H-quinazolin-4-one have shown potent cytotoxic effects across a broad spectrum of human cancer cell lines. A series of synthesized quinazolin-4(3H)-one derivatives demonstrated excellent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Specifically, quinazolin-4(3H)-one hydrazides, a subset of these derivatives, exhibited high inhibitory activity against MCF-7 cells, with IC50 values ranging from 0.20 to 0.84 µM. nih.gov Against the A2780 cell line, these hydrazides showed cytotoxicity with IC50 values between 0.14 to 0.84 µM. nih.gov

Further studies on other derivatives have confirmed their broad-spectrum activity. Certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against the MCF-7, human cervix carcinoma (HeLa), human liver cancer (HepG2), and human colon cancer (HCT-8) cell lines, with several compounds exhibiting significant cytotoxic results. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these compounds. researchgate.net Research has also documented the efficacy of related compounds against lung cancer (A549) and colorectal cancer (HCT-116) cell lines. nih.govresearchgate.net For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety, which can be related to the broader class of heterocyclic compounds including quinazolinones, showed potent cytotoxicity to A549, HCT116, and MCF-7 cell lines. researchgate.net

Table 1: Cytotoxicity of 2-Mercapto-3-phenyl-3H-quinazolin-4-one Derivatives Against Various Cancer Cell Lines

| Compound Series | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one hydrazides | MCF-7 | 0.20 - 0.84 µM | nih.gov |

| Quinazolin-4(3H)-one esters | MCF-7 | 0.49 - 2.98 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazides | A2780 | 0.14 - 3.00 µM | nih.gov |

| 2,3,6-trisubstituted-quinazolinones | HepG2, HCT-8 | Broad-spectrum activity | researchgate.net |

| Phenylquinazolin-2,4(1H,3H)-diones | HCT-116 | IC50 1.184 - 3.403 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | A549 | IC50 up to 2.79 x 10⁻³ µM | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | HCT-116 | IC50 up to 6.69 x 10⁻³ µM | researchgate.net |

The cytotoxic potential of these quinazolinone derivatives is often benchmarked against established anticancer drugs. In studies involving MCF-7 and A2780 cell lines, the cytotoxicity of many tested compounds was found to be significantly greater than the standard drug Lapatinib. nih.gov For example, against MCF-7 cells, the cytotoxicity of most derivatives was 2- to 30-fold higher than Lapatinib (Lapatinib IC50 = 5.9 ± 0.74 µM). nih.govresearchgate.net Similarly, against the A2780 cell line, the activity was 4 to 87 times more potent than Lapatinib (Lapatinib IC50 = 12.11 ± 1.03 µM). nih.govresearchgate.net

In other studies, five specific 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives demonstrated a broad spectrum of antitumor activity that was superior to the standard drug Doxorubicin against four tested cell lines (MCF-7, HeLa, HepG2, HCT-8). researchgate.net Furthermore, a plastoquinone (B1678516) analogue, AQ-12, exerted notable cytotoxicity toward HCT-116 and MCF-7 cells with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively, which was significantly more potent than Cisplatin (IC50 = 23.68 ± 6.81 μM and 19.67 ± 5.94 μM, respectively). nih.gov When compared to Gefitinib, a drug related to Erlotinib, certain thieno[2,3-d]pyrimidine derivatives showed much stronger cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net

The anticancer effects of 2-mercapto-3-phenyl-3H-quinazolin-4-one derivatives are attributed to several distinct mechanisms at the cellular and molecular level.

A primary mechanism of action for this class of compounds is the inhibition of various tyrosine protein kinases, which are critical for cell signaling and growth. nih.gov A series of quinazolin-4(3H)-one derivatives were tested for their inhibitory activity against multiple kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov

Several derivatives showed potent enzymatic inhibition. For instance, compounds 2i and 3i were strong inhibitors of CDK2, with IC50 values (0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively) nearly equivalent to the standard drug Imatinib (IC50 = 0.131 ± 0.015 µM). nih.gov Against HER2, compound 3i displayed excellent inhibitory activity (IC50 = 0.079 ± 0.015 µM), which was identical to the positive control Lapatinib (IC50 = 0.078 ± 0.015 µM). nih.gov Several other derivatives also showed strong EGFR inhibitory activity when compared to Erlotinib. nih.gov While the inhibitory activity against VEGFR2 was generally less pronounced, some derivatives still showed activity comparable to the standard drug Sorafenib. nih.gov The simultaneous inhibition of EGFR and VEGFR-2 is considered a valuable method in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.ir

Table 2: Tyrosine Kinase Inhibition by 2-Mercapto-3-phenyl-3H-quinazolin-4-one Derivatives

| Kinase Target | Derivative Example | Inhibitory Activity (IC50) | Standard Drug (IC50) | Source |

|---|---|---|---|---|

| CDK2 | Compound 2i | 0.173 ± 0.012 µM | Imatinib (0.131 ± 0.015 µM) | nih.gov |

| HER2 | Compound 3i | 0.079 ± 0.015 µM | Lapatinib (0.078 ± 0.015 µM) | nih.gov |

| EGFR | Compound 2i | 0.097 ± 0.019 µM | Erlotinib (0.056 ± 0.012 µM) | nih.gov |

| VEGFR2 | Compound 2j | Comparable to Sorafenib | Sorafenib | nih.gov |

Molecular docking studies have provided insight into how these compounds interact with tyrosine kinases. It has been revealed that these derivatives can act as both ATP-competitive and non-competitive inhibitors, depending on the specific compound and the target kinase. nih.gov For example, molecular docking analysis showed that derivatives 2i and 3i act as ATP non-competitive type-II inhibitors against CDK2 kinase. nih.govresearchgate.net In contrast, the same compounds were found to be ATP-competitive type-I inhibitors against EGFR kinase. nih.govresearchgate.net For the HER2 kinase, the mechanism varied between the derivatives, with compound 2i acting as an ATP non-competitive type-II inhibitor and compound 3i acting as an ATP-competitive type-I inhibitor. nih.govresearchgate.net

Another significant anticancer mechanism for quinazolinone derivatives is the disruption of microtubule dynamics. mdpi.com Tubulin polymerization is a critical process for the formation of the mitotic spindle during cell division, making it a key target for anticancer drugs. rsc.org Quinazolinones can inhibit this process, preventing the assembly of tubulin into functional microtubules and thereby arresting cell division. mdpi.com Molecular modeling has shown that certain quinazolin-4(3H)-one derivatives can dock to the colchicine (B1669291) binding pocket of tubulin, a known site for polymerization inhibitors. rsc.org Studies on specific analogues demonstrated that they could reduce microtubule formation, consistent with tubulin polymerization inhibition. rsc.org

Mechanism of Action Studies in Cancer

Induction of G2/M-phase Cell Cycle Arrest and Apoptosis

Derivatives of quinazoline (B50416) have been identified as potent agents in oncology research due to their ability to interfere with the cell division cycle and induce programmed cell death, or apoptosis. nih.gov Specifically, certain quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govmdpi.com This is a critical checkpoint in cell division, and its disruption can prevent the proliferation of cancer cells.

One study on a novel quinazoline derivative, 04NB-03, demonstrated its efficacy in suppressing the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov The compound was found to induce a G2/M phase arrest and apoptosis in a manner that was dependent on both concentration and time. nih.gov The mechanism behind this was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the observed cell cycle arrest and apoptosis. nih.gov

Further research on other heterocyclic compounds, such as chalcone (B49325) derivatives, has also shown the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells, which is also associated with the generation of ROS. nih.govmdpi.com These findings suggest that the induction of oxidative stress is a key mechanism through which these compounds exert their anticancer effects. In the context of 2-Mercapto-3-phenyl-3H-quinazolin-4-one, while direct studies may be limited, the broader research on quinazolinone scaffolds strongly suggests a similar potential for inducing G2/M arrest and apoptosis. The process often involves the activation of caspase pathways and is marked by cellular changes such as chromatin condensation and nuclear fragmentation. researchgate.net

Impact of Substituents on Cytotoxicity and Potency

The biological activity of 2-Mercapto-3-phenyl-3H-quinazolin-4-one can be significantly modulated by the introduction of various substituents to its core structure. Research has shown that modifications to the quinazolinone ring system can either enhance or diminish its cytotoxic effects.

A study on quinazolin-4(3H)-one based compounds revealed that substitutions at the 6 and 8 positions of the benzene (B151609) ring of the quinazolin-4(3H)-one moiety can increase cytotoxicity. nih.gov For instance, compounds with 6,8-di-fluoro substitutions demonstrated increased cytotoxic activity against MCF7 and A2780 cancer cell lines. nih.gov In contrast, the nature of the substituent on the phenyl ring at the 3-position can also play a role, although in some studies, no significant increase or decrease in cytotoxicity was observed with N-phenyl or N-benzyl substitutions. nih.gov

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, S. pyogenes, E. coli, P. aeruginosa)

Derivatives of 2-Mercapto-3-phenyl-3H-quinazolin-4-one have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. vensel.orgresearchgate.nettsijournals.comresearchgate.netchemmethod.com The mode of action for some of these compounds is believed to be the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbes. vensel.org

Numerous studies have synthesized and screened various derivatives for their in vitro antibacterial properties. For instance, a series of 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). vensel.org The results indicated that certain compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.1-0.2 µg/mL. vensel.org The presence of both electron-donating and electron-withdrawing groups on the quinazolinone scaffold was found to influence this activity. vensel.org

Another study focusing on new 3-phenylquinazolin-4(3H)-one derivatives found selective and potent inhibitory activity against Staphylococcus aureus, with MIC values ranging from 0.125-8 µg/mL. nih.gov Furthermore, some synthesized compounds have shown moderate to good activity against E. coli and S. aureus. researchgate.net The conjugation of quinazolinone derivatives with silver nanoparticles has also been explored as a strategy to enhance their antibacterial efficacy against multi-drug resistant bacteria. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| QIj, QIIf (2-phenyl-3-substituted quinazolin-4(3H)-one) | Gram-positive & Gram-negative bacteria | 0.1-0.2 | vensel.org |

| QIa-d, QIl-m, QIIId, QIIIe-f (2-phenyl-3-substituted quinazolin-4(3H)-one) | Gram-positive & Gram-negative bacteria | 0.5-2.0 | vensel.org |

| 4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p (3-phenylquinazolin-4(3H)-one derivatives) | Staphylococcus aureus | 0.125-8 | nih.gov |

| 3p (4(3H)-quinazolinone derivative) | S. aureus | 16 | mdpi.com |

| 3f, 3r (4(3H)-quinazolinone derivative) | S. aureus | 32 | mdpi.com |

| 3f (4(3H)-quinazolinone derivative) | E. coli | 32 | mdpi.com |

Activity against Methicillin-Resistant S. aureus (MRSA)

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov Research into new antibacterial agents has shown that quinazolinone derivatives are promising candidates for combating these resistant strains.

Several studies have demonstrated the potent activity of 3-phenylquinazolin-4(3H)-one derivatives against various multidrug-resistant S. aureus strains, including MRSA and even Vancomycin-Resistant S. aureus (VRSA). nih.gov Specific compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov Another study highlighted derivatives of 4(3H)-quinazolinone, such as compounds 3f and 3r, which exhibited activity against MRSA with a MIC of 32 μg/mL. mdpi.com The structure-activity relationship studies of these compounds have been crucial in identifying derivatives with potent activity against a panel of Gram-positive organisms, including various resistant strains of S. aureus. nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which makes them notoriously resistant to antibiotics. nih.gov The ability to inhibit biofilm formation is therefore a key strategy in combating persistent bacterial infections.

Novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive (MRSA) and Gram-negative bacteria. nih.gov Certain analogues with specific phenyl substituents showed efficient inhibition of biofilm formation in MRSA, with IC50 values in the low micromolar range. nih.gov Other studies on novel quinazolinone-thiadiazole hybrids also reported biofilm formation inhibition, with some compounds showing up to 30.0% inhibition. researchgate.net These findings suggest that the quinazolinone scaffold is a valuable starting point for the development of new anti-biofilm agents.

Antifungal Efficacy (e.g., C. albicans, A. niger)

In addition to their antibacterial properties, derivatives of 2-Mercapto-3-phenyl-3H-quinazolin-4-one have also been investigated for their antifungal activity against common pathogenic fungi such as Candida albicans and Aspergillus niger. vensel.orgresearchgate.netchemmethod.commdpi.comnih.gov

A study on 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives revealed that some compounds displayed potent antifungal activity, with MIC values as low as 0.1-0.2 µg/mL against C. albicans and A. niger. vensel.org Another research effort synthesized a series of 4(3H)-quinazolinone derivatives and found that some were particularly effective against these fungi. mdpi.com For instance, derivative 3f showed activity against C. albicans with a MIC of 8 μg/mL, and both 3f and 3j were active against A. niger at a MIC of 32 μg/mL. mdpi.com These studies indicate that the quinazolinone core is a versatile pharmacophore for the development of broad-spectrum antimicrobial agents with both antibacterial and antifungal properties.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| QIc, QIIb, QIIIf (2-phenyl-3-substituted quinazolin-4(3H)-one) | C. albicans, A. niger | 0.1-0.2 | vensel.org |

| QIc-e, QIg, QIm-n, QIId, QIIIb, QIIIe (2-phenyl-3-substituted quinazolin-4(3H)-one) | C. albicans, A. niger | 0.5-2.0 | vensel.org |

| 3f (4(3H)-quinazolinone derivative) | C. albicans | 8 | mdpi.com |

| 3f, 3j (4(3H)-quinazolinone derivative) | A. niger | 32 | mdpi.com |

| 3s (4(3H)-quinazolinone derivative) | A. niger | 64 | mdpi.com |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Quinazolinone derivatives have shown promise in this regard. Various 2,3-disubstituted quinazolin-4(1H)-ones have been screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, the standard virulent laboratory strain.

In one study, a series of these derivatives demonstrated potent anti-TB activity, with two lead compounds exhibiting Minimum Inhibitory Concentration (MIC) values of 0.75 μM and 2.15 μM, respectively. rsc.org Further research into related 2,3-dihydroquinazolin-4(1H)-one analogues also identified compounds with significant efficacy. Derivatives featuring di-substituted aryl moieties with halogens at the 2-position of the quinazolinone scaffold showed an MIC of 2 µg/mL against the H37Rv strain. nih.gov Another compound from this series, which included an imidazole (B134444) ring, also displayed noteworthy inhibitory action against the H37Rv strain with an MIC value of 4 µg/mL. nih.gov These findings underscore the potential of the quinazolinone core in developing new leads for tuberculosis treatment.

Table 1: Antitubercular Activity of Quinazolinone Derivatives against M. tuberculosis H37Rv

| Compound Series | Specific Derivative/Substitution | MIC |

|---|---|---|

| 2,3-disubstituted quinazolin-4(1H)-ones rsc.org | Compound 3h | 0.75 μM |

| 2,3-disubstituted quinazolin-4(1H)-ones rsc.org | Compound 3g | 2.15 μM |

| 2,3-dihydroquinazolin-4(1H)-ones nih.gov | Di-substituted aryl moiety (halogens) at 2-position | 2 µg/mL |

| 2,3-dihydroquinazolin-4(1H)-ones nih.gov | Imidazole ring at 2-position | 4 µg/mL |

Anti-inflammatory and Analgesic Activities

Derivatives of 2-mercapto-quinazolin-4(3H)-one have been evaluated for their potential to mitigate inflammation and pain, common targets for therapeutic intervention. nih.govmdpi.com

In Vitro Anti-inflammatory Assays

A standard and widely used in vitro method for screening anti-inflammatory activity is the inhibition of protein denaturation assay. Denaturation of proteins is a well-documented cause of inflammation and hypersensitivity reactions associated with conditions like rheumatoid arthritis. farmaciajournal.com The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) induced by heat, is indicative of its anti-inflammatory potential.

While specific data on 2-mercapto-3-phenyl-3H-quinazolin-4-one is not detailed in the provided sources, studies on related heterocyclic compounds demonstrate the utility of this assay. For instance, a nanogel formulation was tested for its ability to inhibit BSA denaturation, showing a concentration-dependent effect. nih.gov At a concentration of 50 μg/mL, the formulation exhibited a significant 81% inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. nih.gov This highlights the methodology used to establish the anti-inflammatory credentials of new chemical entities.

Table 2: Example of In Vitro Anti-inflammatory Activity by Inhibition of Bovine Serum Albumin Denaturation

| Concentration | Percentage Inhibition (%) |

|---|---|

| 10 μg/mL | 47 |

| 20 μg/mL | 53 |

| 30 μg/mL | 69 |

| 40 μg/mL | 72 |

| 50 μg/mL | 81 |

Data presented is for a CTLA nanogel formulation and serves as an example of the assay. nih.gov

In Vivo Analgesic Activity

The analgesic potential of compounds is often assessed in vivo using chemical-induced pain models. The acetic acid-induced writhing test in mice is a common method for evaluating peripheral analgesic activity. nih.gov Intraperitoneal injection of acetic acid induces a painful reaction, causing characteristic stretching movements (writhing). The efficacy of an analgesic compound is determined by its ability to reduce the number of these writhes compared to a control group. saspublishers.com This response is believed to be mediated by the release of endogenous pain mediators like prostaglandins. nih.govplos.org

A study on a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives demonstrated significant analgesic properties in this model. nih.gov Several compounds exhibited potent activity, with ED50 values ranging from 12.3 to 111.3 mg/kg, which were comparable to or better than the standard drugs, diclofenac sodium (ED50 = 100.4 mg/kg) and celecoxib (B62257) (ED50 = 71.6 mg/kg). nih.gov

Table 3: In Vivo Analgesic Activity of Select Quinazolinone Derivatives via Acetic Acid Induced Writhing Test

| Compound | ED50 (mg/kg) |

|---|---|

| Test Compounds nih.gov | |

| Compound 4 | 12.3 |

| Compound 6 | 20.1 |

| Compound 8 | 25.5 |

| Reference Drugs nih.gov | |

| Diclofenac Sodium | 100.4 |

| Celecoxib | 71.6 |

Antioxidant Activities

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Quinazolin-4-one derivatives have been investigated for their antioxidant capabilities, which are often attributed to their chemical structure. mdpi.com

Free Radical Scavenging Assays

The antioxidant potential of compounds is frequently evaluated by their ability to scavenge stable free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and hydroxyl radical scavenging tests. mdpi.comchemmethod.com

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, a stable molecule, causing a color change that can be measured spectrophotometrically. sapub.orgnih.gov Similarly, the nitric oxide scavenging assay measures a compound's ability to inhibit nitric oxide radicals. mdpi.comchemmethod.com The hydroxyl radical is one of the most reactive oxygen species, and its scavenging is a key indicator of antioxidant efficacy. chemmethod.com

Studies on phenolic derivatives of quinazolin-4-one have demonstrated their capacity to scavenge DPPH and nitric oxide radicals. mdpi.com Another study on different quinazolinone derivatives showed moderate scavenging activity against both nitric oxide and hydroxyl radicals. chemmethod.com The activity is often linked to the presence of electron-donating substituents on the molecule. chemmethod.com

Table 4: Example of Free Radical Scavenging Activity of a Quinazolinone Derivative

| Assay | Scavenging Activity |

|---|---|

| DPPH Radical Scavenging sapub.org | 61.53% inhibition at 1 mg/mL for a lead compound |

| Nitric Oxide Radical Scavenging chemmethod.com | Moderate activity observed |

| Hydroxyl Radical Scavenging chemmethod.com | Moderate activity observed |

Hydrogen Atom Transfer Mechanism

The mechanism by which many antioxidant compounds, including phenolic derivatives, exert their effect is through hydrogen atom transfer (HAT). nih.govresearchgate.net In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. researchgate.net The resulting radical of the antioxidant compound is typically stabilized by resonance, making it less reactive.

The antioxidant potential of quinazolin-4-one derivatives has been evaluated considering various mechanisms, including HAT. mdpi.comresearchgate.net The propensity of a molecule to donate a hydrogen atom can be assessed through theoretical quantum and thermodynamical calculations, such as determining the bond dissociation enthalpy (BDE) of the hydrogen-releasing groups. nih.gov A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a more potent antioxidant activity via the HAT mechanism. The linkage of the quinazolin-4-one scaffold with polyphenolic structures has been shown to enhance this activity, as the phenolic hydroxyl groups are effective hydrogen donors. nih.gov

Electron Donation and Metal Ion Chelation

The chemical structure of 2-Mercapto-3-phenyl-3H-quinazolin-4-one, featuring a quinazolinone core with a mercapto group, suggests its potential for electron donation and metal ion chelation. The presence of heteroatoms like nitrogen, sulfur, and oxygen with lone pairs of electrons makes the molecule capable of coordinating with metal ions. Research into related 3-amino-2-mercapto-quinazolin-4-one Schiff bases has demonstrated their ability to form stable complexes with metal ions such as VO(IV) and Pt(II). researchgate.net This complex formation is indicative of the chelating properties inherent to the quinazolinone scaffold. The mercapto group, in particular, enhances the molecule's capacity as a ligand in various biochemical interactions.

Enzyme Inhibition Beyond Kinases

Beyond its interactions with kinases, 2-Mercapto-3-phenyl-3H-quinazolin-4-one and its derivatives have been extensively studied for their inhibitory effects on other crucial enzymes.

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

Derivatives of 2-mercapto-3H-quinazolin-4-one have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. A series of heterocyclic benzenesulfonamides incorporating the 2-mercapto-3H-quinazolin-4-one scaffold demonstrated varied inhibitory activity against cytosolic isoforms hCA I and II, and transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov These sulfonamides were found to be medium potency inhibitors of hCA I, with inhibition constants (KIs) ranging from 81.0 to 3084 nM. nih.gov However, they exhibited high efficacy as inhibitors of hCA II (KIs in the range of 0.25-10.8 nM), hCA IX (KIs of 3.7-50.4 nM), and hCA XII (KIs of 0.60-52.9 nM). nih.govnih.gov

Further studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives revealed potent inhibitory activity against hCA isoforms. For instance, certain 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamide derivatives showed potent hCA XII inhibitory activity with KI values ranging from 2.4–49.1 nM, comparable to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.govtandfonline.com

Table 1: Carbonic Anhydrase Inhibition Data for 2-Mercapto-3H-quinazolin-4-one Derivatives

| Compound Type | hCA Isoform | Inhibition Constant (KI) Range |

|---|---|---|

| Heterocyclic benzenesulfonamides | hCA I | 81.0–3084 nM |

| hCA II | 0.25–10.8 nM | |

| hCA IX | 3.7–50.4 nM | |

| hCA XII | 0.60–52.9 nM | |

| S-substituted derivatives | hCA XII | 2.4–49.1 nM |

The selectivity of these inhibitors for different hCA isoforms is a critical aspect of their therapeutic potential. Certain 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides demonstrated high selectivity in inhibiting the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II. tandfonline.com For example, some compounds showed selectivity ratios for hCA IX over hCA I and hCA II in the ranges of 15.0–95.0 and 2.3–23.0, respectively. tandfonline.com Similarly, selectivity for hCA XII over hCA I and hCA II was observed in the ranges of 5.5–70.0 and 2.5–17.0, respectively. tandfonline.com Another study highlighted derivatives with selectivity for hCA II over hCA IX with indices of 2.02–19.67, and for hCA II over hCA XII with a selectivity profile of 4.84–26.60. researchgate.net

Table 2: Selectivity Profiles of 2-Mercaptoquinazolin-4-one Derivatives for hCA Isoforms

| Inhibitor Type | Selectivity (Isoform Ratio) | Selectivity Index/Ratio Range |

|---|---|---|

| 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA IX / hCA I | 15.0–95.0 |

| hCA IX / hCA II | 2.3–23.0 | |

| hCA XII / hCA I | 5.5–70.0 | |

| hCA XII / hCA II | 2.5–17.0 | |

| 2-substituted-mercapto-4(3H)-quinazolinone derivatives | hCA II / hCA IX | 2.02–19.67 |

| hCA II / hCA XII | 4.84–26.60 |

The inhibition of specific carbonic anhydrase isoforms has significant therapeutic implications. The tumor-associated isoforms hCA IX and XII are involved in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. Therefore, selective inhibitors of these isoforms are pursued as potential anticancer agents. nih.gov The cytosolic isoform hCA II and the transmembrane isoform hCA XII are implicated in the pathophysiology of glaucoma. nih.gov Inhibition of these enzymes can lead to a reduction in aqueous humor secretion and consequently lower intraocular pressure. The development of 2-mercapto-3H-quinazolin-4-one derivatives as inhibitors of these specific CA isoforms makes them promising candidates for preclinical evaluation in pathologies like cancer and glaucoma. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

The 2-substituted-mercapto-quinazolin-4(3H)-one scaffold has also been investigated for its potential to inhibit dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a co-factor essential for the production of nucleotides and certain amino acids. droracle.ai As rapidly dividing cells, such as cancer cells, have a high demand for these building blocks, DHFR inhibitors are effective anticancer agents. wikipedia.org The quinazolinone nucleus in these compounds contributes to their ability to inhibit DHFR. nih.gov Research has focused on elucidating the structural requirements for potent DHFR inhibition by this class of compounds, suggesting that the substitution pattern on the quinazoline ring system influences the inhibitory activity. nih.govresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. mdpi.com While direct studies on 2-Mercapto-3-phenyl-3H-quinazolin-4-one as a PTP1B inhibitor are limited, the broader class of quinazolinone derivatives has been explored for inhibitory activity against various enzymes, including kinases which share structural similarities in their active sites with phosphatases. The discovery of natural products with diverse chemical scaffolds as PTP1B inhibitors suggests that heterocyclic compounds like quinazolinones could potentially interact with this enzyme. nih.gov The structural features of 2-Mercapto-3-phenyl-3H-quinazolin-4-one, including its aromatic and heterocyclic rings, provide a framework that could be optimized for PTP1B inhibition.

RelA/SpoT Homolog (RSH) Proteins Inhibition (for (p)ppGpp synthetase)

RelA/SpoT Homolog (RSH) proteins are a superfamily of enzymes responsible for mediating the stringent response in bacteria, a key mechanism for adaptation to metabolic stress. ebi.ac.uk These enzymes regulate the levels of the alarmone messengers guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. nih.govplos.org The RSH superfamily includes enzymes that can both synthesize and/or hydrolyze (p)ppGpp, thereby controlling bacterial growth and virulence in response to nutritional limitations. nih.govplos.org Due to their critical role in bacterial survival, RSH enzymes are considered potential targets for novel antibacterial agents. researchgate.net

However, based on a review of the available scientific literature, no specific research has been published that investigates or demonstrates the inhibitory activity of 2-Mercapto-3-phenyl-3H-quinazolin-4-one or its direct derivatives against RelA/SpoT homolog proteins or (p)ppGpp synthetase.

Other Pharmacological Activities

The 4(3H)-quinazolinone ring system is a well-established pharmacophore for anticonvulsant activity. nih.govmdpi.com Numerous derivatives of this scaffold have been synthesized and evaluated for their potential to manage seizures. Research has shown that specific substitutions on the quinazolinone core are crucial for anticonvulsant efficacy. nih.gov

Studies on derivatives of 2-mercapto-quinazolinone have demonstrated notable anticonvulsant effects in various preclinical models. For instance, a series of 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazolines showed significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure threshold test. researchgate.net Similarly, other research has identified 2-substituted 3-aryl-4(3H)-quinazolinones that provide protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures. mdpi.comnih.gov The mechanism of action for many of these compounds is thought to involve the modulation of GABAergic transmission, a key inhibitory pathway in the central nervous system. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-Mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazolines | Pentylenetetrazole (PTZ)-seizure threshold test | Several derivatives showed significant anticonvulsant activity. | researchgate.net |

| Novel 4(3H)-quinazolinone analogs | PTZ-induced seizures | Certain compounds provided 70–100% protection. | researchgate.net |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Maximal Electroshock (MES) & scPTZ | Five compounds showed anticonvulsant activity in one or more models. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one scaffold | PTZ-induced seizure model | Most compounds exhibited anticonvulsant properties, with protection ranging from 16.67% to 100%. | nih.gov |

The quinazolinone scaffold has been explored for its potential in developing antihyperglycemic agents. ekb.eg Derivatives of this structure have been investigated for their ability to modulate various targets involved in glucose metabolism. Recent studies have confirmed the oral hypoglycemic activity of certain quinazolinones. ekb.eg

One of the mechanisms explored is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. A series of 2-mercapto-4(3H)-quinazolinone derivatives were designed and evaluated for their PTP1B inhibitory effects. ekb.eg Other quinazolinone derivatives have been assessed for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one were identified as potent inhibitors of this enzyme. ekb.eg

| Compound/Derivative Series | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Mercapto-4(3H)-quinazolinone derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Derivatives were evaluated and found to have PTP1B inhibitory effects. | ekb.eg |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | α-glucosidase | Identified as a potent inhibitor with an IC50 value of 12.5 ± 0.1 μM. | ekb.eg |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase | Demonstrated potent inhibition with an IC50 value of 15.6 ± 0.2 μM. | ekb.eg |

Derivatives of the quinazolinone core structure have been the subject of extensive research for their antiviral properties. nih.gov While much of the research focuses on 2-phenyl-3-substituted quinazolin-4(3H)-ones, the findings highlight the potential of this chemical class against a broad spectrum of human pathogenic viruses. asianpubs.orginternationalscholarsjournals.com

Studies have demonstrated the efficacy of these compounds against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), vaccinia virus, and vesicular stomatitis virus. asianpubs.orginternationalscholarsjournals.comnih.goveuropeanreview.orgnih.gov For instance, the compound 2-Amino-3-phenylquinazolin-4(3H)-one showed activity against both HSV-1 and HSV-2. asianpubs.org Additionally, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. asianpubs.orginternationalscholarsjournals.com The antiviral activity is often evaluated by determining the concentration required to inhibit the virus-induced cytopathic effect by 50% (EC50). europeanreview.org

| Compound | Virus | Cell Line | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|---|

| 2-Amino-3-phenylquinazolin-4(3H)-one (BN) | Herpes Simplex Virus-1 (HSV-1) | HEL | 10 | asianpubs.org |

| 2-Amino-3-phenylquinazolin-4(3H)-one (BN) | Herpes Simplex Virus-2 (HSV-2) | HEL | 12 | asianpubs.org |

| 2-Amino-3-phenylquinazolin-4(3H)-one (BN) | Vaccinia Virus | HEL | 12 | asianpubs.org |

| Compound QOPD | Herpes Simplex Virus-1 (HSV-1) | HEL | >20 | internationalscholarsjournals.com |

| Compound QOPD | Herpes Simplex Virus-2 (HSV-2) | HEL | 20 | internationalscholarsjournals.com |

| Compound 3d (a 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-one) | Punta Toro Virus | Vero | 0.4 | nih.goveuropeanreview.org |

The quinazolinone nucleus is historically associated with central nervous system (CNS) depressant effects, with methaqualone being a well-known example. nih.gov Research into related structures, including 2-mercapto-quinazolinone derivatives, has confirmed that this class of compounds often exhibits sedative-hypnotic and general CNS depressant properties. researchgate.net

Studies have shown that certain 2,3-disubstituted 4(3H)-quinazolinones can decrease spontaneous locomotor activity in mice, a common indicator of CNS depression. nih.gov In some cases, these effects are potent and accompanied by sedation and hypnosis. researchgate.net The evaluation of CNS depressant activity often involves behavioral tests such as the actophotometer screen, which measures locomotor activity, and the forced swim test. nih.gov

| Compound Series | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 2-Mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazolines | General Observation | Potent CNS depressant effects, accompanied by sedation and hypnosis. | researchgate.net |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Actophotometer Screen | Most tested compounds exhibited significant sedative-hypnotic activity. | nih.gov |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Forced Swim Pool Method | Identified several potent CNS depressant compounds. | nih.gov |

The serotonin (B10506) 5-HT2A receptor is a G protein-coupled receptor that is a significant target for therapeutic agents, particularly in the fields of psychiatry and neurology. nih.gov Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic and antidepressant medications. mdpi.com

Certain quinazoline derivatives are known to act as 5-HT2A receptor antagonists. The most prominent example is ketanserin, a quinazoline derivative that is widely used as a pharmacological tool to study 5-HT2A receptor function in both preclinical and human research. nih.gov However, a review of the scientific literature did not yield specific studies evaluating 2-Mercapto-3-phenyl-3H-quinazolin-4-one or its direct analogues for serotonin 5-HT2 antagonist activity. While the broader quinazoline class includes potent 5-HT2 antagonists, this specific activity has not been reported for the 2-mercapto-3-phenyl variant.

CXCR3 Chemokine Receptor Antagonism

Research into the pharmacological activities of 2-Mercapto-3-phenyl-3H-quinazolin-4-one and its derivatives has explored their potential as antagonists for the CXCR3 chemokine receptor. The CXCR3 receptor and its ligands are key mediators of inflammatory responses, and antagonism of this receptor is a therapeutic strategy for various autoimmune and inflammatory diseases.

A study by Storelli et al. (2005) focused on the synthesis and structure-activity relationships of a series of 3-phenyl-3H-quinazolin-4-one derivatives as antagonists of the CXCR3 receptor. nih.gov This research identified the 3-phenyl-3H-quinazolin-4-one scaffold as a promising starting point for the development of potent CXCR3 antagonists. While the study explored various substitutions on this core structure, detailed findings for the specific 2-mercapto derivative were not available in the accessible literature.

Further investigations into the broader class of quinazolinone-derived compounds have led to the optimization of CXCR3 antagonists with improved potency and pharmacokinetic profiles. vu.nl These studies highlight the importance of the quinazolinone core in designing molecules that can effectively block the CXCR3 receptor.

Interactive Data Table:

Due to the limited availability of specific experimental data for 2-Mercapto-3-phenyl-3H-quinazolin-4-one as a CXCR3 antagonist in the reviewed literature, a data table with detailed research findings such as IC50 or Ki values could not be generated.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The biological profile of 2-mercapto-3-phenyl-3H-quinazolin-4-one derivatives can be significantly modulated by introducing different functional groups at various positions of the quinazolinone scaffold. These substitutions influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its interaction with biological targets.

Position 2 Substitutions (e.g., S-alkylated, Thio-derivatives)

The thiol group at the C2 position of the quinazolinone ring is a key site for chemical modification, with S-alkylation being a common strategy to introduce diverse functionalities. The nature of the substituent attached to the sulfur atom plays a crucial role in determining the biological activity.

For instance, S-alkylation with moieties bearing an amide linkage has been explored for various therapeutic targets. Studies have shown that introducing N-substituted acetamide groups at this position can lead to potent inhibitors of human carbonic anhydrase (hCA) isoforms. The nature of the substituent on the acetamide nitrogen further fine-tunes the inhibitory activity. For example, unsubstituted N-acetamide derivatives have demonstrated powerful hCA XII inhibition. acs.org

The length and nature of the alkyl chain in S-alkylation also significantly impact activity. Shorter alkyl chains or the introduction of a carbonyl group adjacent to the sulfur, as in 2-((2-oxo-2-phenylethyl)thio)quinazolinones, have been found to be more potent inhibitors of certain hCA isoforms compared to those with longer or more complex chains. acs.orgnih.gov

Furthermore, the incorporation of bulky lipophilic groups via an S-linker has been shown to be a requirement for potent activity against some targets, such as mycobacterial type II NADH dehydrogenase (NDH-2). researchgate.netresearchgate.net However, this S-linker can also be a liability, as it may react with biological nucleophiles like glutathione, leading to inactivation. researchgate.net

Below is a data table summarizing the impact of various Position 2 substitutions on the biological activity of 2-mercapto-3-phenyl-3H-quinazolin-4-one derivatives.

| Compound ID | Position 2 Substituent | Target | Activity (Kᵢ or IC₅₀) | Reference |

| 1 | -S-CH₂-CO-NH-C₆H₅ | hCA I | 459.7 nM (Kᵢ) | nih.gov |

| 2 | -S-CH₂-CO-C₆H₅ | hCA IX | 40.7 nM (Kᵢ) | nih.gov |

| 3 | -S-CH₂-CO-NH₂ | hCA XII | 2.4 nM (Kᵢ) | acs.org |

| 4 | -S-CH(CH₃)-CO-C₆H₅ | hCA IX | 63.2 nM (Kᵢ) | nih.gov |

Position 3 Substitutions (e.g., Phenyl Ring Substituents, Alkyl/Aryl Moieties)

The substituent at the N3 position, typically a phenyl ring in the parent compound, is a critical determinant of biological activity. Modifications to this phenyl ring or its replacement with other aryl or alkyl moieties can profoundly influence the pharmacological profile of the resulting compounds.

Phenyl Ring Substituents: The electronic nature and position of substituents on the N3-phenyl ring have a significant impact. For antibacterial activity, small electron-withdrawing groups such as nitro, fluoro, chloro, and nitrile at the para-position of the phenyl ring have been shown to be favorable. nih.gov In contrast, a trifluoromethyl group at the same position was found to be inactive. Electron-donating groups like methyl and ethyl were generally well-tolerated. nih.gov For anticancer activity, the presence of halogens like chlorine on the N3-phenyl ring has been associated with increased cytotoxic potential. nih.gov

Alkyl/Aryl Moieties: Replacing the phenyl ring with other aromatic or heterocyclic rings, or with various alkyl chains, has been explored to modulate activity. Studies on antioxidant activity have shown that bulky substituents like benzyl or butyl groups at the N3 position can lead to more active compounds compared to smaller substituents. mdpi.com In the context of anticancer activity, bulky substituents at the N3 position are thought to target the hinge binding region of protein kinases, leading to more stable and favorable interactions. nih.gov

The following table provides examples of how substitutions at Position 3 influence biological activity.

| Compound ID | Position 3 Substituent | Biological Activity | Observation | Reference |

| 5 | 4-Nitrophenyl | Antibacterial (S. aureus) | Potent activity | nih.gov |

| 6 | 4-Fluorophenyl | Antibacterial (S. aureus) | Potent activity | nih.gov |

| 7 | 4-Isopropylphenyl | Antibacterial (S. aureus) | Inactive | nih.gov |

| 8 | Benzyl | Antioxidant | More active than smaller substituents | mdpi.com |

| 9 | 4-Chlorophenyl | Anticancer | Increased cytotoxic potential | nih.gov |

Substitutions on the Quinazolinone Benzene (B151609) Ring (e.g., Halogens, Dimethoxy)

Modifications on the fused benzene ring of the quinazolinone scaffold (positions 5, 6, 7, and 8) also play a vital role in tuning the biological activity. The introduction of various substituents can affect the electronic properties of the entire heterocyclic system and provide additional interaction points with biological targets.

Halogens: The introduction of halogen atoms, particularly at positions 6 and 8, has been shown to significantly enhance antimicrobial activities. nih.gov For instance, 6,8-diiodo substitution in 2-methyl-3-substituted-quinazolin-4(3H)-ones resulted in a marked improvement in antibacterial activity. nih.gov Similarly, the presence of a chloro group at the 7-position has been incorporated into derivatives with notable biological effects. nih.gov

Dimethoxy Groups: The presence of methoxy (B1213986) groups, especially a dimethoxy substitution pattern at positions 6 and 7, is a common feature in many biologically active quinazolinone derivatives, particularly those targeting protein kinases. These groups can influence the solubility and binding affinity of the compounds. For example, 6,7-dimethoxy substitution is a key feature in some potent inhibitors of the epidermal growth factor receptor (EGFR).

The table below illustrates the effect of substitutions on the quinazolinone benzene ring.

| Compound ID | Quinazolinone Benzene Ring Substitution | Biological Activity | Observation | Reference |

| 10 | 6,8-Diiodo | Antibacterial | Significantly improved activity | nih.govnih.gov |

| 11 | 7-Chloro | Antimicrobial | Contributes to activity | nih.gov |

| 12 | 6,7-Dimethoxy | Anticancer (EGFR inhibition) | Common feature in potent inhibitors | mdpi.com |

| 13 | 6-Bromo | Antibacterial | Not well-tolerated | acs.org |

Role of Linker Regions and Hydrophobic Tails in Binding Affinity

In many quinazolinone-based inhibitors, a linker region connects the core scaffold to a terminal hydrophobic tail. The nature, length, and flexibility of this linker, along with the characteristics of the hydrophobic tail, are crucial for optimizing binding affinity and selectivity for the target protein.

The linker can provide the necessary spacing and orientation for the hydrophobic tail to access and interact with hydrophobic pockets within the binding site of a target enzyme. For instance, in the design of dual EGFR/VEGFR-2 inhibitors, a flexible N-acylthioacetohydrazide linker at the 2-mercapto position was found to be important for high VEGFR-2 potency. mdpi.com The nitrogen atoms in the linker can act as hydrogen bond acceptors or donors, contributing to the binding energy.

Correlation between Chemical Structure and Specific Pharmacological Targets

The structural features of 2-mercapto-3-phenyl-3H-quinazolin-4-one derivatives are intricately linked to their selectivity for specific pharmacological targets. By strategically modifying the scaffold, researchers can direct the inhibitory activity towards a particular enzyme or receptor.